N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 1,2,5-thiadiazole moiety and a 4-chlorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the 1,2,5-thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazides and appropriate electrophiles.
Synthesis of the piperazine derivative: The piperazine ring can be functionalized with a carboxamide group through reactions with isocyanates or carbamoyl chlorides.
Introduction of the 4-chlorophenylmethyl group: This step often involves nucleophilic substitution reactions where the piperazine nitrogen attacks a 4-chlorobenzyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used to study the effects of thiadiazole and piperazine derivatives on various biological systems.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide: can be compared with other thiadiazole and piperazine derivatives such as:
Uniqueness
The unique combination of the 4-chlorophenylmethyl group and the 1,2,5-thiadiazole moiety in this compound provides distinct chemical and biological properties that are not observed in simpler analogs. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5OS/c15-12-3-1-11(2-4-12)9-16-14(21)20-7-5-19(6-8-20)13-10-17-22-18-13/h1-4,10H,5-9H2,(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGVTAREABMRLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NSN=C2)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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